synthesis of N-benzyl-2-chloroaniline using benzyl chloride
synthesis of N-benzyl-2-chloroaniline using benzyl chloride
Executive Summary
Target Molecule: N-benzyl-2-chloroaniline (IUPAC: N-(2-chlorophenyl)benzenemethanamine)
CAS Registry Number: 13555-66-3 (Note: Verify with specific supplier; often custom synthesized)
Reaction Class: Nucleophilic Aromatic Substitution (
This technical guide details the optimized synthesis of N-benzyl-2-chloroaniline via the direct alkylation of 2-chloroaniline with benzyl chloride. Unlike simple aniline alkylation, this protocol addresses the specific challenges posed by the ortho-chloro substituent: steric hindrance (which impedes nucleophilic attack) and inductive electron withdrawal (which reduces the basicity/nucleophilicity of the amine nitrogen).
Chemical Safety & Hazard Control
CRITICAL WARNING: This synthesis involves highly hazardous reagents. All procedures must be performed in a functioning fume hood.
| Reagent | Hazard Class | Critical Safety Measure |
| Benzyl Chloride | Lachrymator, Carcinogen (Cat 1B) | Destroys mucous membranes. Use double-gloving (Nitrile/Laminate) and full face shield. Neutralize spills with aqueous ammonia. |
| 2-Chloroaniline | Acute Toxin (Oral/Dermal/Inhalation) | Methaemoglobinemia inducer. Avoid all skin contact. |
| Reaction Byproducts | Corrosive (HCl gas/acid) | Use a base trap or scrubber if conducting large-scale reflux. |
Mechanistic Insight & Reaction Design
The Challenge of Selectivity
The synthesis is a competition between mono-alkylation (desired) and di-alkylation (undesired).
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Mono-alkylation:
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Di-alkylation:
Substrate Specifics: The ortho-chloro group on 2-chloroaniline provides a unique advantage. The steric bulk at the ortho position creates a kinetic barrier that significantly retards the second alkylation step, naturally favoring the mono-benzyl product compared to unsubstituted aniline. However, the electron-withdrawing nature of the chlorine atom (
Reaction Pathway Visualization (DOT)
Caption: Mechanistic pathway highlighting the competition between mono- and di-alkylation, controlled by steric factors and stoichiometry.
Optimized Synthetic Protocol
Method: Aqueous-Promoted Mono-Alkylation (The "Green" Route)
This method is adapted from classic Organic Syntheses protocols but optimized for deactivated amines. It utilizes water as a solvent to precipitate the product as it forms, physically removing it from the reaction phase and preventing over-alkylation.
Yield Target: 75–85% Purity: >98% (after recrystallization/distillation)
4.1 Reagents & Stoichiometry
| Component | Role | Equivalents | Mass/Vol (for 50mmol scale) |
| 2-Chloroaniline | Substrate | 1.2 eq | 7.65 g |
| Benzyl Chloride | Electrophile | 1.0 eq | 6.33 g (5.75 mL) |
| Sodium Bicarbonate | Acid Scavenger | 1.25 eq | 5.25 g |
| Water | Solvent | N/A | 25 mL |
| Potassium Iodide (KI) | Catalyst | 0.05 eq | 0.41 g |
Note: A slight excess of aniline is used to ensure complete consumption of the carcinogenic benzyl chloride.
4.2 Step-by-Step Procedure
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Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.
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Base Preparation: Charge the flask with Sodium Bicarbonate and Water . Stir until mostly dissolved.
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Amine Addition: Add 2-Chloroaniline and Potassium Iodide (KI) to the aqueous base. The mixture will be heterogeneous (biphasic).
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Technical Insight: KI acts as a Finkelstein catalyst, converting benzyl chloride to the more reactive benzyl iodide in situ, compensating for the lower nucleophilicity of the chloroaniline.
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Heating: Heat the mixture to a gentle reflux (approx. 95–100°C internal temperature).
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Electrophile Addition: Add Benzyl Chloride dropwise via the addition funnel over a period of 60 minutes .
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Critical Control Point: Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.
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Reaction Phase: Continue reflux for 3–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 9:1). The spot for benzyl chloride should disappear.
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Quench & Separation: Cool the mixture to room temperature. The product usually separates as a heavy oil or low-melting solid at the bottom.
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Extract with Dichloromethane (DCM) (
mL). -
Wash the organic layer with Brine (saturated NaCl).
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Dry over anhydrous Sodium Sulfate (
).
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Solvent Removal: Evaporate the DCM under reduced pressure (Rotary Evaporator).
Purification & Characterization
The crude oil contains the product, unreacted 2-chloroaniline, and traces of di-benzylated byproduct.
Purification Workflow
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Removal of Excess Anine:
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The crude oil is often distilled. 2-chloroaniline boils at ~209°C (atm), while the product boils significantly higher.
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Alternative (Chemical Method): Wash the organic layer with dilute HCl (1M) carefully. The highly basic unreacted primary amine will form a water-soluble salt more readily than the less basic, sterically hindered product (though care must be taken as the product can also protonate).
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Final Polish:
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Vacuum Distillation: Collect the fraction boiling at approx. 180–185°C at 12 mmHg (values estimated based on benzylaniline analogs).
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Recrystallization: If solid, recrystallize from Ethanol/Water or Ligroin.
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Characterization Data (Expected)
| Metric | Specification | Method |
| Appearance | Colorless to pale yellow oil (may crystallize on standing) | Visual |
| Refractive Index | Refractometer | |
| IR Spectrum | Single sharp peak ~3400 cm⁻¹ (N-H stretch) | FT-IR |
| 1H NMR (CDCl3) | NMR |
Process Workflow Diagram (DOT)
Caption: Operational workflow for the aqueous-mediated synthesis protocol.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated amine (Inductive effect of Cl) | Add 5-10 mol% Potassium Iodide (KI); Increase reaction time. |
| High Di-benzyl impurity | Benzyl Chloride added too fast | Ensure dropwise addition over >1 hour. Increase amine excess to 1.5 eq. |
| Emulsion during extraction | Density similarities | Filter through Celite pad; add more saturated brine. |
References
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Organic Syntheses , Coll.[1] Vol. 1, p. 102 (1941); Vol. 8, p. 10 (1928). Benzylaniline.[1][2][3] (Base protocol adaptation).
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PubChem Compound Summary . 2-Chloroaniline. National Library of Medicine.
- Raheem, K.S., et al. (2019). Synthesis and characterization of some new amine derivatives. Journal of Chemical and Pharmaceutical Research. (General N-alkylation conditions for substituted anilines).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
